molecular formula C9H9BrN2S B8592484 6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole

6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole

Cat. No. B8592484
M. Wt: 257.15 g/mol
InChI Key: FSYBJYZFCNMDBN-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

11.8 g mixture of [6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate and [5-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate in a ratio of 1:1 was obtained as pale yellow solid by the same method as in Production Example 64 from 8.1 g 6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole obtained in Production Example 72. 7.2 g of the title compound was obtained as a colorless amorphous by the same method as in Production Example 65 from 6.9 g of the above product and 10 g 3-(4-fluorophenyl)-1-trityl-1H-4-pyrazolylboronic acid (compound in Production Example 25).
Name
[6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[5-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC[N:9]1[C:13]2[CH:14]=[C:15]([Br:18])[CH:16]=[CH:17][C:12]=2[N:11]=[C:10]1[S:19][CH2:20][CH3:21])(=O)C(C)(C)C.C(OCN1C2C=CC(Br)=CC=2N=C1SCC)(=O)C(C)(C)C>>[Br:18][C:15]1[CH:16]=[CH:17][C:12]2[N:11]=[C:10]([S:19][CH2:20][CH3:21])[NH:9][C:13]=2[CH:14]=1

Inputs

Step One
Name
[6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C(=NC2=C1C=C(C=C2)Br)SCC
Name
[5-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazol-1-yl]methyl pivalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C(=NC2=C1C=CC(=C2)Br)SCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(=N2)SCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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